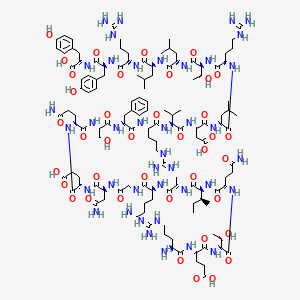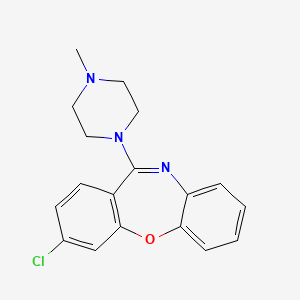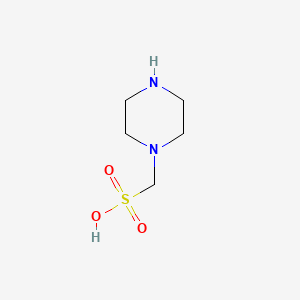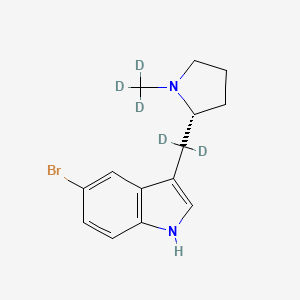
Glafenine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Glafenine N-Oxide is a biochemical used for proteomics research . It has a molecular formula of C19H17ClN2O5 and a molecular weight of 388.8 . It’s worth noting that Glafenine, the parent compound of Glafenine N-Oxide, is a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to the risk of anaphylaxis and acute kidney failure .
Molecular Structure Analysis
The molecular structure of Glafenine N-Oxide includes a total of 46 bonds . It’s important to note that the structure of Glafenine, the parent compound, has been studied extensively. For instance, a study has shown that Glafenine forms a 1:1 inclusion complex with β-cyclodextrin in an aqueous medium .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Glafenine N-Oxide can be achieved through the oxidation of Glafenine using a suitable oxidizing agent.", "Starting Materials": [ "Glafenine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Dissolve Glafenine in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the reaction mixture while stirring at a constant temperature (e.g. 0-5°C)", "Allow the reaction to proceed for a suitable period of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite)", "Isolate the product by filtration or extraction with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS-Nummer |
1391052-91-7 |
Produktname |
Glafenine N-Oxide |
Molekularformel |
C19H17ClN2O5 |
Molekulargewicht |
388.804 |
IUPAC-Name |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2 |
InChI-Schlüssel |
YCLRZGMFJXEHFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
Synonyme |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



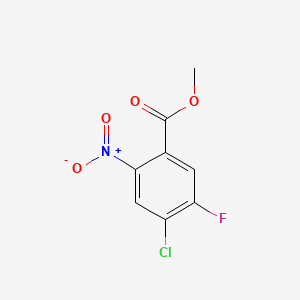
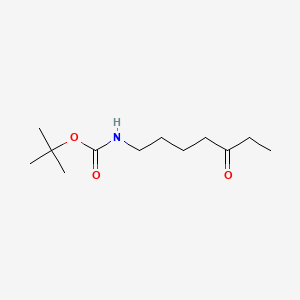
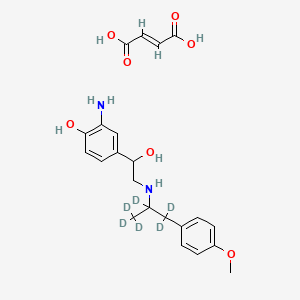
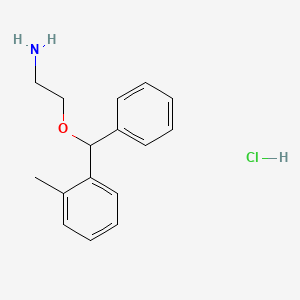
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)


